2,4-Dibromothiophene-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2NS/c6-4-2-9-5(7)3(4)1-8/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGHYWNWKHTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Br)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735823 | |
| Record name | 2,4-Dibromothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256651-68-9 | |
| Record name | 2,4-Dibromothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2,4 Dibromothiophene 3 Carbonitrile and Analogues
Nucleophilic Substitution Reactions
Nucleophilic substitution on the thiophene (B33073) ring is a fundamental transformation in the synthesis of more complex thiophene derivatives. The reactivity of the ring is significantly influenced by the nature and position of substituents. In the case of 2,4-Dibromothiophene-3-carbonitrile, both the bromine atoms and the nitrile group are potential sites for nucleophilic attack.
Substitution Patterns at Bromine Centers
The presence of two bromine atoms at the C2 and C4 positions of the thiophene ring raises questions of regioselectivity in nucleophilic substitution reactions. Generally, nucleophilic substitution at a halogen-bearing carbon on a thiophene ring is more facile than on a corresponding benzene (B151609) ring. uoanbar.edu.iq The increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer-like complexes through the involvement of its d-orbitals. uoanbar.edu.iq
The regioselectivity of substitution is governed by both electronic and steric factors. The electron-withdrawing nature of the nitrile group at the C3 position influences the electron density at the adjacent C2 and C4 positions, thereby affecting their susceptibility to nucleophilic attack. While specific studies on the nucleophilic substitution patterns of this compound are not extensively detailed in the provided results, general principles of aromatic nucleophilic substitution (SNAr) on thiophenes can be applied. For SNAr reactions, the rate is often dependent on the stability of the intermediate anionic σ-complex (Wheland intermediate). The position that leads to a more stabilized intermediate will be the preferred site of attack. Computational studies on related 2-methoxy-3-X-5-nitrothiophenes have shown that the reaction proceeds via a stepwise addition/elimination mechanism, with the initial nucleophilic addition being a key step. nih.gov
Chemical Transformations Involving the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloaddition)
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functionalities. researchgate.netnih.gov These transformations are crucial for the elaboration of the thiophene core.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. This transformation is a common strategy for introducing a carboxyl group onto the thiophene ring.
Reduction: The reduction of the nitrile group can lead to the formation of a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.
Cycloaddition: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. nih.gov For instance, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazole rings. These reactions expand the heterocyclic framework and introduce new structural motifs.
The table below summarizes some of the key transformations of the nitrile group.
| Transformation | Reagents/Conditions | Product Functional Group | Reference |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid or Amide | researchgate.net |
| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | researchgate.net |
| [3+2] Cycloaddition | Azides (e.g., NaN₃) | Tetrazole | researchgate.netnih.gov |
Organometallic Reactions (e.g., Lithiation, Halogen-Metal Exchange)
Organometallic reactions, particularly those involving lithium and magnesium reagents, are powerful tools for the functionalization of halogenated thiophenes. nih.gov These reactions allow for the introduction of a wide range of electrophiles onto the thiophene ring.
Regioselective Metallation of Brominated Thiophenes
Halogen-metal exchange is a common method for the preparation of organolithium and Grignard reagents from aryl halides. stackexchange.comimperial.ac.uk In the case of this compound, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), is expected to lead to a regioselective halogen-metal exchange. The rate of exchange is typically faster for bromine than for chlorine, and for iodine than for bromine. imperial.ac.uk
The regioselectivity of the exchange is directed by the substituents on the thiophene ring. The electron-withdrawing nitrile group at the C3 position is expected to direct the metallation to the adjacent C4 position. However, the inherent higher reactivity of the α-position (C2) of the thiophene ring towards deprotonation and metallation can also play a role. The outcome can be influenced by factors such as the choice of organolithium reagent, solvent, and temperature. rsc.orgnih.gov The use of a combination of reagents, such as i-PrMgCl and n-BuLi, has been shown to achieve high regioselectivity in the halogen-metal exchange of some dibrominated aromatic compounds. nih.gov
Subsequent Electrophilic Quenching Reactions
Once the organometallic intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups onto the thiophene ring. researchgate.net This two-step process of metallation followed by electrophilic quenching is a cornerstone of thiophene chemistry.
Common electrophiles used in these reactions include:
Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.
Carbon Dioxide: To introduce a carboxylic acid group.
Alkyl Halides: To introduce alkyl chains.
Isocyanates: To form amides. researchgate.net
The table below provides examples of electrophilic quenching reactions.
| Organometallic Intermediate | Electrophile | Product | Reference |
| Lithiated Thiophene | Carbon Dioxide (CO₂) | Thiophenecarboxylic Acid | nih.gov |
| Lithiated Thiophene | N,N-Dimethylformamide (DMF) | Thiophenecarboxaldehyde | researchgate.net |
| Lithiated Thiophene | Alkyl Halide (R-X) | Alkyl-substituted Thiophene | organic-chemistry.org |
Polymerization Mechanisms Utilizing Dibromothiophene Monomers
Dibrominated thiophenes, including derivatives of this compound, are important monomers for the synthesis of conjugated polymers. These polymers have applications in organic electronics, such as organic photovoltaics (OPVs) and field-effect transistors (FETs). rsc.org The polymerization typically proceeds through transition metal-catalyzed cross-coupling reactions.
Common polymerization methods include:
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex. researchgate.netwiley-vch.de It is a versatile method that tolerates a wide range of functional groups.
Suzuki Coupling: This method utilizes the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. researchgate.netrsc.orgresearchgate.net It is known for its mild reaction conditions and the low toxicity of the boron-containing byproducts.
Kumada Catalyst-Transfer Polycondensation (KCTP): This is a chain-growth polymerization method that allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. rsc.org
The mechanism of these polymerizations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.orgwiley-vch.de The choice of catalyst, ligands, and reaction conditions can significantly influence the properties of the resulting polymer, such as its molecular weight, regioregularity, and electronic properties.
Condensation Polymerization Approaches for Conjugated Polymers
Transition metal-catalyzed cross-coupling reactions are powerful methods for the synthesis of conjugated polymers. For thiophene-based polymers, methods like Suzuki-Miyaura, Stille, and direct arylation polymerization (DAP) are commonly employed to form carbon-carbon bonds between aromatic monomers.
Suzuki-Miyaura Coupling: This versatile method involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. In the context of this compound, it can be polymerized with a comonomer containing two boronic acid or boronic ester groups. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high molecular weight and well-defined polymers. For instance, the polymerization of a fluorene-thiophene biaryl monomer using a t-Bu3PPd or an AmPhos Pd catalyst demonstrates the potential for controlled polymerization.
Derivatization Strategies and Molecular Scaffolding Applications
Synthesis of Advanced Thiophene (B33073) Derivatives through Post-Functionalization
The bromine and nitrile functionalities on the 2,4-Dibromothiophene-3-carbonitrile core serve as handles for extensive post-functionalization, allowing for the generation of a diverse library of thiophene derivatives.
The inherent reactivity of the di-brominated thiophene core allows for the introduction of various functional groups, significantly expanding its synthetic utility. The amino group, in particular, is a key functionality that can be introduced to create 2-aminothiophene-3-carbonitrile (B183302) derivatives. These compounds are valuable intermediates due to the presence of two reactive sites: the amino group and the cyano group. sciforum.net The synthesis of 2-aminothiophenes can be achieved through methods like the Gewald reaction, which involves the condensation of a carbonyl compound with an active methylene (B1212753) nitrile and elemental sulfur. sciforum.net These 2-amino-3-cyano substituted thiophenes are precursors for a multitude of reactions, including the preparation of biologically active tetrazole derivatives. sciforum.net
Furthermore, the bromine atoms can be substituted through various cross-coupling reactions to introduce aryl, alkyl, or other functional moieties, while the cyano group can be hydrolyzed, reduced, or converted to other nitrogen-containing heterocycles. This multi-faceted reactivity makes this compound a valuable scaffold for creating complex molecular architectures. Novel substituted thiophene derivatives have been synthesized and shown to be effective inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase. nih.gov
The introduction of alkyl groups onto the thiophene ring is a crucial strategy for modulating the electronic properties of the resulting materials. While literature often details syntheses starting from 3-bromothiophene (B43185), the principles are applicable to this compound. For instance, a convenient two-step method has been developed for the synthesis of 3-alkylthieno[3,2-b]thiophenes, which are important materials for organic electronic and optoelectronic applications. researchgate.net This method involves the preparation of a thioketone from 3-bromothiophene, followed by a ring formation reaction. researchgate.net
The alkyl chains enhance the solubility of the thiophene-based molecules and polymers in organic solvents, which is critical for solution-based processing of electronic devices. Moreover, the electron-donating nature of alkyl groups can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. This electronic tuning is essential for optimizing the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) by aligning the energy levels of different materials within the device to facilitate efficient charge transport and transfer.
Advanced Research Applications in Materials Science and Organic Electronics
Development of Organic Semiconductor Materials
Organic semiconductor materials form the foundation of next-generation flexible electronics. These materials, typically composed of conjugated polymer systems, serve as either electron donors or acceptors and are distinguished by their lightweight nature, flexibility, and the potential for low-cost production compared to traditional silicon-based technologies. The molecular structure of these materials allows for the fine-tuning of optical and electronic properties, such as the energy band gap, which is crucial for absorbing a broad spectrum of sunlight in photovoltaic applications.
Design Principles for High-Performance Organic Electronic Devices
The design of high-performance organic electronic devices hinges on several key principles centered around the molecular structure of the organic semiconductor. Thiophene-based compounds are frequently employed as building blocks in donor-acceptor (D-A) conjugated polymers. The strategic combination of electron-donating and electron-accepting units within the polymer backbone is a fundamental design concept. This architecture facilitates intramolecular charge transfer, which is critical for charge generation and transport.
For materials intended for Organic Field-Effect Transistors (OFETs), design principles often focus on creating molecules that can self-assemble into highly ordered structures to maximize charge carrier mobility. The introduction of specific functional groups, such as the cyano (-CN) and bromo (-Br) groups present in 2,4-Dibromothiophene-3-carbonitrile, can significantly influence the electronic properties and molecular packing of the resulting materials. While direct studies on polymers derived from this compound are not available, the presence of both an electron-withdrawing nitrile group and reactive bromine sites suggests its potential as a precursor for creating tailored D-A structures.
Application in Organic Light-Emitting Diodes (OLEDs)
There is currently no specific research available in the public domain that details the synthesis or application of materials derived directly from this compound for use in Organic Light-Emitting Diodes (OLEDs). The development of OLED emitters often involves creating molecules with high photoluminescence quantum yields and tunable emission wavelengths, and while thiophene (B33073) derivatives are used in this field, the specific contribution of this compound has not been documented.
Utilization in Organic Field-Effect Transistors (OFETs)
Similarly, the scientific literature lacks direct examples of this compound being utilized as a building block for the synthesis of semiconductor materials for Organic Field-Effect Transistors (OFETs). Research in OFETs often involves exploring various thiophene-containing polymers and small molecules to achieve high charge carrier mobility and stability. tcichemicals.com The potential of this compound in this area remains a subject for future investigation.
Contribution to Organic Photovoltaic (OPV) Devices and Solar Cells
The application of thiophene derivatives is widespread in the field of Organic Photovoltaics (OPVs). These compounds are often used to construct the donor material in a bulk heterojunction (BHJ) solar cell, where they are blended with an acceptor material. The donor-acceptor architecture of the polymer is crucial for efficient light absorption and charge separation. ossila.comresearchgate.net
Although no specific OPV devices have been reported using polymers synthesized from this compound, its structure is analogous to other building blocks used in the field. For instance, various brominated thiophenes are common starting materials for polymerization reactions like Stille coupling to create conjugated polymers for solar cells. case.edumdpi.com
Enhancing charge mobility and power conversion efficiency (PCE) in OPVs are primary goals of materials research. Key strategies involve:
Tuning Energy Levels: Modifying the chemical structure of the donor polymer to align its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels with the acceptor material to maximize the open-circuit voltage (Voc).
Broadening Absorption Spectra: Designing polymers that absorb a larger portion of the solar spectrum to increase the short-circuit current (Jsc).
Optimizing Morphology: Controlling the nanoscale blend morphology of the donor and acceptor materials to create efficient pathways for charge transport to the electrodes.
The functional groups on this compound could theoretically be used to influence these properties. The electron-withdrawing cyano group would be expected to lower the HOMO and LUMO energy levels of a resulting polymer, a common strategy for increasing Voc.
Intramolecular charge transfer (ICT) is a phenomenon where charge is transferred from an electron-rich part to an electron-poor part of the same molecule upon photoexcitation. nih.gov In the context of D-A polymers for OPVs, ICT is fundamental to the photovoltaic effect. An effective ICT state facilitates the initial separation of the exciton (a bound electron-hole pair) created by light absorption. nih.govresearchgate.net
The strength of the ICT can be tuned by the choice of donor and acceptor units. A molecule like this compound, possessing a strongly electron-withdrawing nitrile group on the thiophene ring, could be incorporated into a polymer to act as part of an acceptor unit, thereby promoting a strong ICT character when paired with a suitable donor unit. This tailored electronic structure is essential for developing next-generation OPV materials with improved performance.
Functional Materials for Optoelectronics
The strategic placement of bromo and cyano substituents on the thiophene core makes this compound a promising candidate for the development of functional organic materials tailored for optoelectronic applications. These functional groups allow for precise tuning of the molecule's electronic and optical characteristics.
Materials with Broadband Absorption and Intensified Light-Harvesting
While specific studies detailing the use of this compound in broadband absorption materials are emerging, the inherent properties of substituted thiophenes suggest its potential. Thiophene-based polymers are integral to organic photovoltaics and photodetectors due to their excellent charge transport properties and tunable band gaps. The incorporation of strong electron-withdrawing groups like nitrile (CN) and halogens is a known strategy to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to a reduction in the material's band gap, enabling it to absorb a broader range of the solar spectrum and thereby enhancing light-harvesting efficiency.
Development of Fluorescent Nanoparticles
The development of fluorescent nanoparticles for bioimaging and sensing is a rapidly advancing field. Organic fluorophores, particularly those based on conjugated systems like thiophene, are attractive due to their high quantum yields and tunable emission spectra. While research into nanoparticles derived specifically from this compound is in its early stages, the core structure is amenable to the synthesis of emissive materials. The rigid, planar nature of the thiophene ring, combined with the electronic influence of its substituents, can be harnessed to create organic nanoparticles with tailored fluorescent properties for advanced diagnostic and imaging technologies.
Building Block in Supramolecular Chemistry and Advanced Architectures
The bromine atoms on the this compound molecule serve as highly versatile synthetic handles. They are particularly well-suited for participation in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the precise and controlled construction of larger, complex molecular architectures. Researchers can utilize this compound as a foundational unit to build sophisticated supramolecular structures, including macrocycles, conjugated polymers, and multi-dimensional frameworks. These advanced architectures are sought after for applications in molecular recognition, catalysis, and the fabrication of molecular electronic devices.
Structure-Property Relationships and Electronic Structure Engineering
Understanding the relationship between molecular structure and material properties is fundamental to designing next-generation organic electronic materials. The specific substitution pattern of this compound provides a clear platform for investigating these relationships.
Influence of Halogen and Nitrile Substitution on Electronic and Optical Properties
The presence of both bromine and nitrile substituents has a profound impact on the electronic and optical properties of the thiophene ring. Both groups are electron-withdrawing, which significantly modifies the electron density of the π-conjugated system. nih.govosti.gov This inductive effect leads to a stabilization (lowering of energy) of the frontier molecular orbitals (HOMO and LUMO).
Studies on similarly substituted thiophenes show that increasing the electron-withdrawing capacity of substituents generally decreases the HOMO-LUMO energy gap. osti.gov This has a direct consequence on the material's optical properties, typically causing a bathochromic (red) shift in its absorption and emission spectra. The ability to tune these energy levels is critical for engineering materials with specific optical band gaps for devices like organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov
Table 1: Effect of Substituents on Thiophene Electronic Properties
| Substituent Type | General Effect on HOMO Level | General Effect on LUMO Level | Resulting Effect on Band Gap |
|---|---|---|---|
| Electron-Donating | Raises Energy | Raises Energy | Variable |
This table presents generalized trends for substituted thiophenes.
Molecular Packing Patterns and Solid-State Assemblies
The performance of organic electronic devices is not only dependent on the properties of individual molecules but also on how those molecules arrange themselves in the solid state. Intermolecular interactions, such as π-π stacking and halogen bonding, dictate the molecular packing and, consequently, the material's bulk properties like charge carrier mobility.
While the specific crystal structure of this compound is a subject of ongoing research, the presence of bromine atoms suggests the potential for halogen bonding to play a significant role in directing its solid-state assembly. The nitrile group can also participate in dipole-dipole interactions. The interplay of these forces will determine the packing motif (e.g., herringbone vs. π-stacked), which is crucial for facilitating efficient charge transport through the material. Understanding and controlling these packing patterns is a key area of research for optimizing the performance of organic field-effect transistors (OFETs) and other electronic devices.
Role of Noncovalent Interactions (Hydrogen and Halogen Bonding) in Crystal Structures
There is no specific literature detailing the crystal structure of this compound. Consequently, an analysis of the role of hydrogen and halogen bonding in its specific crystal lattice is not possible. In related thiophene-containing molecules, noncovalent interactions are crucial in directing the molecular packing and the final supramolecular architecture. nih.govnih.gov
Competitive Analysis of Hydrogen and Halogen Bonding
A competitive analysis between hydrogen and halogen bonding within the crystal structure of this compound cannot be provided as the crystal structure has not been reported. The balance and competition between these interactions are known to be highly dependent on the specific geometric and electronic features of the molecule . rsc.orgsemanticscholar.org Factors such as the nature of the halogen atom, the acidity of the hydrogen-bond donor, and the basicity of the acceptor sites all play a critical role in determining the predominant interactions in the solid state. nih.gov
Implications for Solid-State Polymerization
Without information on the crystal packing and the specific noncovalent interactions governing the arrangement of this compound monomers, it is not possible to determine the implications for solid-state polymerization. The potential for topochemical polymerization is highly dependent on the precise alignment and proximity of reactive sites in the crystal lattice, which is dictated by intermolecular forces. mdpi.com Noncovalent interactions are known to be instrumental in pre-organizing monomers in a favorable orientation for polymerization in the solid state. nih.govnih.gov
Computational and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of thiophene (B33073) derivatives. researchgate.netnih.gov These calculations allow for the determination of fundamental properties such as molecular orbital energies, electron distribution, and molecular geometry.
For a molecule like 2,4-Dibromothiophene-3-carbonitrile, DFT calculations can predict its optimized geometry, including bond lengths and angles. For instance, in a related brominated thiophene compound, 2(E)-1-(3-bromothiophene-2-yl)-3-(furan-2-yl)prop-2-en-1-one, DFT calculations using the B3LYP functional showed a C-Br bond length of 1.907 Å, which was in exact agreement with experimental X-ray diffraction data. rroij.com Similar calculations for this compound would reveal how the electron-withdrawing bromo and cyano substituents distort the thiophene ring from its ideal geometry.
The table below illustrates typical electronic properties that can be determined for thiophene derivatives using DFT calculations. The values are hypothetical for this compound but are based on reported data for similar compounds. ajchem-a.comijcce.ac.ir
| Calculated Property | Methodology | Predicted Value | Significance |
|---|---|---|---|
| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -6.5 to -7.5 eV | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | -2.5 to -3.5 eV | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap (Egap) | DFT/B3LYP/6-311++G(d,p) | 3.5 to 4.5 eV | Correlates with chemical reactivity and electronic transition energy. ijcce.ac.ir |
| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | 3.0 to 4.0 Debye | Quantifies molecular polarity, influencing solubility and intermolecular interactions. |
Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand hyperconjugative interactions and charge delocalization within the molecule, revealing the stability imparted by interactions between occupied and unoccupied orbitals. rroij.com
Mechanistic Pathway Elucidation through Computational Modeling (e.g., Transition State Analysis)
Computational modeling is a powerful tool for mapping out the reaction mechanisms involving halogenated thiophenes, which are common building blocks in organic synthesis. For reactions such as Suzuki-Miyaura cross-coupling or polymerization, identifying the intermediates and transition states is key to understanding and optimizing the process.
For a molecule like this compound, which has two bromine atoms at reactive positions, computational modeling can predict the step-by-step mechanism of its participation in cross-coupling reactions. This involves calculating the Gibbs free energy profile of the reaction pathway. For instance, in the Suzuki-Miyaura coupling, DFT calculations can model the key steps: oxidative addition, transmetallation, and reductive elimination. pku.edu.cn A recent study successfully used single-molecule junction measurements combined with theoretical analysis to identify all the intermediates in a Suzuki-Miyaura catalytic cycle, determining that transmetallation is the rate-determining step. pku.edu.cn
Transition state (TS) analysis is central to this endeavor. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy (energy barrier) for a particular reaction step can be determined. For example, a computational study on the reaction of thioacrylamides to form dihydrothiophene-carbonitriles used DFT to locate the transition states for conformational changes and the subsequent nucleophilic substitution, calculating activation barriers for each step. scispace.com
The table below presents a hypothetical reaction coordinate for a Suzuki coupling reaction involving this compound, illustrating the types of data obtained from mechanistic modeling.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0.0 | Initial state with this compound, boronic acid, and catalyst. |
| 2 | Oxidative Addition Complex | -5.2 | Formation of the initial complex between the thiophene and the Pd(0) catalyst. |
| 3 | Transition State 1 (TS1) | +15.8 | Energy barrier for the oxidative addition of the C-Br bond to the catalyst. |
| 4 | Intermediate 1 | -10.1 | Stable Pd(II) intermediate formed after oxidative addition. |
| 5 | Transition State 2 (TS2) | +20.5 | Energy barrier for the rate-determining transmetallation step. pku.edu.cn |
| 6 | Intermediate 2 | -12.7 | Stable intermediate after ligand exchange with the boronic acid derivative. |
| 7 | Reductive Elimination/Products | -25.0 | Final coupled product and regenerated catalyst. |
Such computational studies can also clarify selectivity. For this compound, calculations could predict whether the C2-Br or C4-Br bond is more likely to react first under specific catalytic conditions. These insights are invaluable for designing synthetic routes to create complex thiophene-based molecules and polymers. nih.gov
Prediction and Rational Design of Material Properties (e.g., Band Gaps, Charge Transport Characteristics)
Computational methods are essential for predicting the material properties of thiophene derivatives, guiding the design of new organic electronic materials. For compounds like this compound, these predictions focus on properties relevant to applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The band gap is a critical parameter, and DFT calculations are routinely used to predict it. researchgate.net By calculating the HOMO-LUMO gap of the monomer and extrapolating to oligomers and polymers, the band gap of the bulk material can be estimated. researchgate.net The substitution pattern on the thiophene ring significantly influences the band gap. Electron-withdrawing groups, such as the nitrile group in this compound, generally lead to lower band gaps, which is desirable for absorbing a broader range of the solar spectrum in OPVs. beilstein-journals.org
Charge transport characteristics, such as charge carrier mobility (μ), are also predictable through computational modeling. This involves calculating two key parameters: the internal reorganization energy (λ) and the electronic coupling (transfer integral, t) between adjacent molecules. A low reorganization energy and a high transfer integral are prerequisites for high charge mobility. Theoretical studies on dicyanomethylene quinoidal thiophene derivatives have shown how different molecular connection styles tune electronic structures and intermolecular interactions, thereby affecting charge transport properties. nih.gov The presence of cyano groups can influence molecular packing and noncovalent interactions, which are crucial for efficient charge transport. nih.gov
The table below outlines how computational modeling can predict material properties for a polymer derived from this compound.
| Property | Computational Method | Predicted Trend/Value | Implication for Material Performance |
|---|---|---|---|
| Monomer HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G) | ~3.5 - 4.0 eV | Indicates the intrinsic electronic transition energy. |
| Polymer Band Gap | Extrapolation from oligomers | ~1.8 - 2.2 eV | Determines the optical absorption range; crucial for solar cells. researchgate.net |
| Reorganization Energy (λ) | DFT | Low to moderate | A lower value facilitates faster charge transfer between molecules. scielo.br |
| Electronic Coupling (t*) | DFT (from dimer calculations) | Dependent on packing | A higher value, influenced by π-π stacking, indicates better electronic communication. scielo.br |
| Charge Mobility (μ) | Kinetic Monte Carlo simulations | Potentially n-type due to CN | Predicts whether the material is better at transporting electrons (n-type) or holes (p-type). nih.gov |
These predictive capabilities allow for the in silico screening of vast numbers of potential chemical structures, identifying promising candidates for synthesis and experimental validation, thereby accelerating the materials discovery cycle. nih.gov
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. diva-portal.org For this compound and its derivatives, MD simulations provide critical insights into how individual molecules interact and organize into larger, functional structures—a process known as self-assembly. nih.gov This is particularly important for understanding the morphology of thin films used in electronic devices.
MD simulations can model the aggregation of thiophene oligomers in solution or in the solid state. rsc.org These simulations reveal the preferred molecular packing arrangements, such as π-stacking distances and orientations, which are fundamental to charge transport. For thiophene-based systems, it has been shown that van der Waals dispersion forces are the dominant factor in the binding and stabilization of molecular dimers. nih.gov The simulations can quantify the interaction energies between molecules, helping to understand the driving forces behind self-assembly. rsc.org
For example, MD simulations of diketopyrrolopyrrole (DPP)-based oligomers, which often incorporate thiophene units, have shown that aggregation is driven by interactions between the DPP fragments but is modulated by other parts of the molecule that affect rigidity and the ultimate size of the aggregates formed. rsc.org Similarly, simulations could predict how the bromo and cyano substituents on this compound influence its self-assembly behavior. The polarity induced by the nitrile group and the size of the bromine atoms would affect the intermolecular forces and steric hindrance, leading to specific packing motifs.
The table below summarizes the insights that can be gained from MD simulations of materials based on this compound.
| Simulation Focus | Key Parameters Measured | Typical Findings for Thiophene Systems | Relevance to this compound |
|---|---|---|---|
| Dimer Interactions | Interaction Energy, Intermolecular Distance | π-stacking is a primary interaction mode; dispersion forces are dominant. nih.gov | Predicts the stability and geometry of the fundamental building block of an aggregate. |
| Oligomer Aggregation | Radial Distribution Function, Cluster Size | Tendency to form aggregates is influenced by backbone chemistry and rigidity. rsc.org | Reveals how polymers of the monomer might form crystalline or amorphous domains. |
| Thin Film Morphology | Chain Conformation, π-π Stacking Distance | Regioregularity significantly impacts the ability to form ordered, crystalline phases. fu-berlin.de | Predicts the solid-state microstructure, which directly impacts charge mobility. |
| Solvent Effects | Solvation Free Energy, Diffusion Coefficient | The choice of solvent can drastically alter self-assembly pathways and resulting morphologies. researchgate.netnih.gov | Guides the selection of appropriate solvents for solution-based processing of electronic devices. |
By combining quantum chemical calculations with MD simulations, researchers can build a comprehensive, multi-scale model of a material, connecting its single-molecule properties to its bulk morphology and, ultimately, to its performance in a device. fu-berlin.de
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally conscious synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 2,4-Dibromothiophene-3-carbonitrile and its precursors should prioritize sustainability. This involves exploring "green" chemistry principles, such as the use of less hazardous reagents, environmentally benign solvents like water, and catalytic methods to improve atom economy and reduce waste. researchgate.net
Current synthetic strategies for substituted thiophenes often rely on multi-step processes. orgsyn.org A key future direction will be the development of one-pot syntheses that can construct the dibrominated and cyanated thiophene (B33073) core in a single, efficient operation. researchgate.net This could involve innovative cyclization reactions or the direct functionalization of pre-existing thiophene rings. Furthermore, leveraging catalytic systems, such as those based on palladium nanoparticles, could offer pathways to milder reaction conditions and improved yields, representing a significant advance over traditional stoichiometric methods. researchgate.net
Development of Advanced Derivatization Strategies for Complex Architectures
The true potential of this compound lies in its capacity as a versatile scaffold for building complex molecular architectures. The two bromine atoms serve as ideal handles for a variety of cross-coupling reactions, such as the Suzuki and Stille couplings. nih.gov These reactions are fundamental in organic electronics and materials science for creating extended π-conjugated systems like bithiophenes and oligothiophenes. nih.govrsc.org
Future derivatization strategies should focus on:
Selective Functionalization: Developing methods to selectively react one bromine atom over the other would allow for the stepwise and controlled introduction of different functional groups. This regioselective approach is crucial for synthesizing asymmetric molecules with precisely tailored properties.
Post-Coupling Modifications: After using the bromine atoms for cross-coupling, the nitrile group remains available for further transformation. The carbonitrile moiety is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles. researchgate.net This dual reactivity enables the construction of highly functionalized and complex molecular designs.
Polymerization: The dibromo-functionality makes this compound a prime candidate as a monomer for synthesizing novel conjugated polymers. Research into its polymerization behavior could lead to new materials with unique electronic and optical properties.
Expansion of Applications in Emerging Technologies (e.g., Sensing, Catalysis, Bioelectronics)
The inherent electronic properties of the thiophene ring, combined with the electron-withdrawing nature of the nitrile group and the reactivity of the bromine atoms, make this compound a promising candidate for several high-tech applications.
Sensing: Thiophene-based oligomers and polymers are known to exhibit changes in their optical or electronic properties upon interaction with specific analytes. By incorporating this compound into larger conjugated systems, it may be possible to design novel chemosensors. The nitrile group could act as a specific binding site, leading to highly selective sensors for ions or small molecules.
Catalysis: The sulfur atom of the thiophene ring and the nitrogen atom of the nitrile group can act as coordination sites for metal ions. This suggests that the molecule could serve as a ligand in the design of new organometallic catalysts. Tailoring the substituents on the thiophene ring could fine-tune the electronic and steric properties of the resulting catalyst, potentially leading to enhanced activity and selectivity in various chemical transformations.
Bioelectronics and Medicinal Chemistry: Thiophene derivatives are integral components of materials used in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net Future work could focus on using this compound to create building blocks for bioelectronic devices that can interface with biological systems. Moreover, the 2-aminothiophene motif, which can be derived from the nitrile, is a recognized pharmacophore present in numerous bioactive molecules and approved drugs, highlighting the potential for creating new therapeutic agents. nih.gov
Synergistic Integration of Computational Predictions and Experimental Validation
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating scientific discovery. Future research on this compound will greatly benefit from this integrated approach.
Computational methods, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's properties before a single experiment is performed. nih.govnih.gov Researchers can calculate:
Molecular Geometry and Stability: Predicting the most stable conformation of the molecule and its derivatives. nih.gov
Electronic Properties: Modeling the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to predict the compound's electronic behavior and its suitability for electronic applications.
Spectroscopic Properties: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, guiding the design of materials for optical applications. nih.gov
Reactivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective derivatization strategies.
By using computational screening, scientists can identify the most promising derivatives for specific applications, such as materials with optimal band gaps for solar cells or ligands with ideal binding properties for catalysis. These theoretical predictions can then be used to guide and prioritize synthetic efforts, ensuring that laboratory time and resources are used more efficiently. This cycle of prediction, synthesis, and characterization is essential for the rapid development of new technologies based on this versatile chemical compound. ekb.eg
Interactive Data Table: Properties of Related Thiophene Compounds
For reference, the table below lists properties of the parent compound, 2,4-Dibromothiophene, and a related isomer. Data for this compound is not widely available, underscoring the need for further research.
| Property | 2,4-Dibromothiophene | 3,4-Dibromothiophene (B32776) |
| Molecular Formula | C₄H₂Br₂S cymitquimica.comsigmaaldrich.com | C₄H₂Br₂S nih.gov |
| Molecular Weight | 241.93 g/mol cymitquimica.comsigmaaldrich.com | 241.93 g/mol nih.gov |
| CAS Number | 3140-92-9 cymitquimica.comsigmaaldrich.com | 3141-26-2 nih.gov |
| Appearance | Colorless to light yellow/orange liquid cymitquimica.comsigmaaldrich.com | Colorless liquid nih.gov |
| Density | ~2.157 g/mL at 25 °C sigmaaldrich.com | ~2.137 g/cm³ |
| Refractive Index | n20/D 1.632 sigmaaldrich.com | - |
| Boiling Point | - | 221-222 °C |
| Melting Point | - | 4-5 °C |
Q & A
Q. What are the common synthetic routes for preparing 2,4-Dibromothiophene-3-carbonitrile?
The synthesis typically involves bromination of a thiophene precursor. For example, direct bromination of thiophene-3-carbonitrile using brominating agents like or in the presence of a Lewis acid catalyst (e.g., ) can introduce bromine atoms at the 2- and 4-positions. Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to achieve regioselectivity . Alternative routes may involve halogen-exchange reactions or stepwise functionalization of pre-substituted thiophenes.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : , , and NMR to confirm substitution patterns and electronic environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns due to bromine.
- X-ray Crystallography : For unambiguous structural determination, particularly when crystallized derivatives are available. Software like SHELXL is used for refinement .
- Elemental Analysis : To validate purity and composition.
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination of thiophene-3-carbonitrile derivatives?
Regioselectivity is influenced by electronic and steric factors:
- Electron-withdrawing groups (e.g., the cyano group at position 3) direct bromination to the α-positions (2 and 4) due to resonance stabilization of the intermediate sigma complex.
- Solvent Effects : Polar aprotic solvents (e.g., ) enhance electrophilic substitution by stabilizing charged intermediates.
- Catalysts : Lewis acids like or can modulate reaction kinetics and selectivity . Advanced studies may employ computational methods (DFT calculations) to predict substituent effects.
Q. What challenges arise in crystallographic analysis of this compound derivatives?
Common issues include:
- Disorder in Crystal Packing : Heavy atoms (Br) may cause diffraction challenges, requiring high-resolution data collection.
- Twinned Crystals : Bromine’s high electron density can lead to twinning, necessitating software like PLATON for data correction.
- Thermal Motion : Flexible substituents may require low-temperature crystallography (<150 K) to reduce noise .
Q. How can contradictory data in reaction optimization (e.g., yield vs. purity) be resolved?
Methodological approaches include:
- Design of Experiments (DoE) : Statistical tools (e.g., factorial design) to identify critical parameters (temperature, catalyst loading).
- In-situ Monitoring : Techniques like FTIR or HPLC to track reaction progress and intermediate formation.
- Post-reaction Purification : Column chromatography or recrystallization to isolate high-purity products, especially when bromination byproducts (e.g., mono-brominated species) are present .
Q. What strategies are used to design this compound derivatives for biological activity studies?
Key strategies include:
- Structure-Activity Relationship (SAR) : Modifying the thiophene core with substituents (e.g., amino, hydroxy groups) to enhance binding to biological targets.
- Click Chemistry : Introducing triazole or other bioisosteres via copper-catalyzed azide-alkyne cycloaddition.
- Computational Docking : Virtual screening against enzyme active sites (e.g., kinases) to prioritize synthetic targets .
Methodological Notes
- Synthetic Optimization : Always validate bromination efficiency using NMR to quantify mono- vs. di-brominated products.
- Crystallography : Use SHELXL-2018 for refinement and Olex2 for structure visualization to handle heavy-atom artifacts .
- Biological Assays : Pair in vitro testing with cytotoxicity profiling to rule off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
